Tetraphenylene

Description

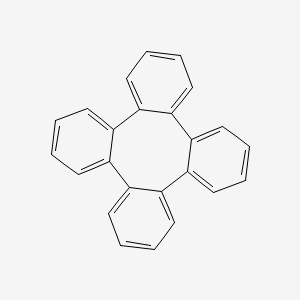

Structure

3D Structure

Propriétés

IUPAC Name |

tetraphenylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-2-10-18-17(9-1)19-11-3-4-13-21(19)23-15-7-8-16-24(23)22-14-6-5-12-20(18)22/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQYWNARBMKMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C25 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993140 | |

| Record name | Tetraphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212-74-8, 7234-88-0 | |

| Record name | Tetraphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000212748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAPHENYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887R8CZW6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Conformation of Tetraphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational dynamics of tetraphenylene (C₂₄H₁₆), a unique polycyclic aromatic hydrocarbon. The content herein is curated for professionals in chemical research and drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Molecular Structure of this compound

This compound, also known as tetrabenzo[a,c,e,g]cyclooctatetraene, is a fascinating molecule composed of four benzene (B151609) rings ortho-annulated to a central eight-membered cyclooctatetraene (B1213319) (COT) ring.[1][2] Unlike the planar structure that might be inferred from its 2D representation, this compound adopts a distinct non-planar, saddle-shaped (or tub-shaped) conformation in its ground state.[1][2] This rigid, three-dimensional architecture is a consequence of the steric strain that would arise in a planar arrangement, forcing the benzene rings to orient alternatively above and below the average plane of the central ring.[2] This inherent non-planarity makes the central COT ring non-aromatic.[2]

The structural rigidity and unique topology of the this compound core have made it a valuable scaffold in supramolecular chemistry, materials science, and asymmetric catalysis.[2]

Quantitative Structural Data

| Parameter | Typical Value Range | Method of Determination |

| Bond Lengths (Å) | ||

| C-C (Aromatic) | 1.38 - 1.41 | X-ray Crystallography |

| C-C (Inter-ring) | 1.48 - 1.50 | X-ray Crystallography |

| Bond Angles (°) | ||

| C-C-C (Within Benzene) | ~120.0 | X-ray Crystallography |

| Dihedral Angles (°) | ||

| Benzene/Naphthalene Mean Planes | 19.55 (in a fluoranthene (B47539) derivative)[2] | X-ray Crystallography |

| Deviation from Planarity | 17.2 - 19.2 (in substituted derivatives) | X-ray Crystallography |

Note: The values presented are typical ranges derived from studies on this compound and its substituted derivatives. Specific values can vary based on the crystalline packing forces and the nature of substituents.

Conformation and Stereochemistry

The most salient conformational feature of this compound is its saddle-shaped geometry. This conformation is exceptionally stable, with a significant energy barrier to ring inversion—the process by which one saddle conformation converts to its mirror image.[2]

Conformational Inversion

The saddle-to-saddle interconversion of this compound proceeds through a high-energy planar or near-planar transition state. This process is energetically unfavorable due to the severe steric hindrance and angle strain that would be introduced. Computational studies, specifically Density Functional Theory (DFT), have estimated this ring inversion barrier to be exceptionally high, in the range of 80-135 kcal/mol. Such a high barrier indicates that the saddle-shaped geometry is thermally very stable and conformationally locked at ambient temperatures.

The diagram below illustrates the potential energy landscape for the conformational inversion of this compound.

Experimental Protocols for Structural and Conformational Analysis

The elucidation of this compound's structure and dynamics relies on a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state, providing precise measurements of bond lengths, bond angles, and dihedral angles.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound or its derivatives are grown, typically by slow evaporation of a saturated solution. A suitable solvent is one in which the compound is moderately soluble. The solution is filtered to remove particulates and allowed to stand undisturbed in a loosely covered vial to permit slow solvent evaporation over several days to weeks.

-

Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final, high-resolution molecular structure.

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the conformation and dynamic processes of molecules in solution. For this compound, dynamic NMR (DNMR) techniques are employed to study the kinetics of ring inversion.

Methodology:

-

Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

-

Variable-Temperature (VT) NMR: ¹H or ¹³C NMR spectra are acquired over a wide range of temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for non-equivalent nuclei in the saddle conformation may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal as the inversion rate increases.

-

Lineshape Analysis and EXSY: The energy barrier for ring inversion (ΔG‡) can be determined by analyzing the changes in the spectral lineshape as a function of temperature. Alternatively, two-dimensional exchange spectroscopy (2D-EXSY) experiments can be performed at temperatures below the coalescence point. The presence of cross-peaks between exchanging sites provides direct evidence of the conformational exchange and allows for the quantification of the rate constant (k) of the inversion process.

-

Data Analysis: The Gibbs free energy of activation (ΔG‡) for the inversion process is calculated from the rate constant (k) at the coalescence temperature (Tc) using the Eyring equation.

Computational Chemistry (Density Functional Theory)

DFT calculations are instrumental in complementing experimental data, providing insights into the energetics of different conformations and the transition states that connect them.

Methodology:

-

Model Building: An initial 3D structure of the this compound molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the ground state (saddle conformation) is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). This calculation finds the lowest energy conformation by minimizing the forces on each atom.

-

Transition State Search: The transition state for the ring inversion (a planar or near-planar structure) is located using specialized algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN). A frequency calculation is then performed on the resulting structure; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the ring inversion).

-

Energy Calculation: Single-point energy calculations are performed on the optimized ground state and transition state structures using a higher level of theory or a larger basis set to obtain more accurate energies. The difference in energy between the ground state and the transition state provides the theoretical activation energy barrier for the ring inversion process.

Integrated Workflow for Structural Elucidation

The determination of this compound's molecular structure and conformation is a synergistic process involving synthesis, experimental analysis, and computational modeling. The following diagram illustrates a typical workflow.

References

A Technical Guide to the Fundamental Photophysical Properties of Tetraphenylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylene, systematically named tetrabenzo[a,c,e,g]cyclooctatetraene, is a fascinating polycyclic aromatic hydrocarbon with a unique three-dimensional structure. Composed of four benzene (B151609) rings fused to a central eight-membered cyclooctatetraene (B1213319) (COT) ring, it adopts a rigid, non-planar saddle-shaped conformation.[1] This distinct geometry imparts unusual electronic properties and makes it a valuable scaffold in supramolecular chemistry, materials science, and as a chiral building block. Unlike its more commonly studied isomer, tetraphenylethylene (B103901) (TPE), which is famous for its aggregation-induced emission (AIE) properties, this compound does not exhibit AIE.[2][3] Understanding the fundamental photophysical properties of the this compound core is essential for its application in the rational design of novel functional materials, sensors, and advanced organic electronics.

This technical guide provides an in-depth overview of the core photophysical properties of this compound, outlines detailed experimental protocols for their characterization, and presents the underlying principles governing its interaction with light.

Core Photophysical Properties

The photophysical behavior of this compound is dictated by its rigid, non-aromatic COT core. The non-planar structure prevents the formation of a continuous 8π antiaromatic system, leading to electronic properties that are distinct from both planar aromatic and antiaromatic compounds.[4][5]

UV-Visible Absorption

This compound absorbs light in the ultraviolet region, characteristic of polycyclic aromatic hydrocarbons. The absorption spectrum arises from π-π* electronic transitions within the fused benzene rings. While detailed spectra are not widely published, studies on this compound derivatives and related circulenes confirm absorption in the UV range.[6] The exact absorption maxima (λmax) and molar extinction coefficients (ε) are sensitive to the solvent environment.

Fluorescence Emission

The fluorescence properties of unsubstituted this compound are not well-documented in the literature, suggesting it is a very weakly fluorescent or non-fluorescent molecule in solution. This is attributed to efficient non-radiative decay pathways that compete with fluorescence emission. The rigid but non-planar structure allows for vibrational and rotational modes that can effectively dissipate the energy of the excited state as heat. This contrasts sharply with molecules that are either planar and rigid (high fluorescence) or those that become rigid upon aggregation (AIE-active).

Summary of Photophysical Data

The quantitative photophysical data for unsubstituted this compound is not extensively reported in readily accessible literature. The following table summarizes the key properties and indicates where data is sparse. The detailed protocols in Section 3.0 provide the methodology to determine these values experimentally.

| Photophysical Property | Symbol | Value | Solvent |

| Absorption Maximum | λabs | UV Region | Not Specified |

| Molar Extinction Coefficient | ε | Not Reported | Not Specified |

| Emission Maximum | λem | Not Reported | Not Specified |

| Fluorescence Quantum Yield | ΦF | Not Reported (presumed to be very low) | Not Specified |

| Excited-State Lifetime | τ | Not Reported | Not Specified |

Experimental Methodologies

Accurate characterization of photophysical properties requires precise and standardized experimental procedures. The following sections detail the protocols for measuring the core properties of this compound.

General Workflow for Photophysical Characterization

The comprehensive characterization of a molecule like this compound follows a logical workflow, beginning with basic absorption measurements that inform subsequent emission studies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tetraphenylene and Its Derivatives

This compound is a unique, saddle-shaped polycyclic aromatic hydrocarbon composed of a central eight-membered ring fused to four benzene (B151609) rings. This non-planar structure imparts distinct physical and chemical properties, making this compound and its derivatives attractive scaffolds in materials science, supramolecular chemistry, and asymmetric catalysis. This guide provides a comprehensive overview of the primary synthetic strategies, complete with detailed experimental protocols, quantitative data, and process diagrams.

Transition Metal-Catalyzed Double Coupling Reactions

Transition metal-catalyzed reactions, particularly those employing palladium and copper, are fundamental to constructing the this compound core. These methods often involve the intramolecular cyclization of biphenyl (B1667301) precursors.

Palladium-Catalyzed C-H Activation

A facile and efficient approach for synthesizing this compound and its derivatives involves the palladium-catalyzed C-H activation of 2-iodobiphenyls. This method allows for the creation of a variety of substituted tetraphenylenes in good yields and can be performed on a gram scale.[1]

Experimental Protocol: General Procedure for Pd-Catalyzed C-H Activation of 2-Iodobiphenyls [1]

-

To a sealed tube, add the substituted 2-iodobiphenyl (B1664525) (1.0 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).

-

Add N,N-Dimethylformamide (DMF) as the solvent.

-

Seal the tube and heat the reaction mixture at 130 °C for 8-24 hours.

-

After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Quantitative Data: Pd-Catalyzed C-H Activation

| Starting Material (2-Iodobiphenyl) | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

| 2-Iodobiphenyl | This compound | Pd(OAc)₂ | K₂CO₃ | DMF | 130 | 8 | 85 | [1] |

| 4'-Methoxy-2-iodobiphenyl | 2,10-Dimethoxythis compound | Pd(OAc)₂ | K₂CO₃ | DMF | 130 | 12 | 82 | [1] |

| 4'-Nitro-2-iodobiphenyl | 2,10-Dinitrothis compound | Pd(OAc)₂ | K₂CO₃ | DMF | 130 | 24 | 65 | [1] |

| 4,4'-Dimethyl-2-iodobiphenyl | 2,6,10,14-Tetramethylthis compound | Pd(OAc)₂ | K₂CO₃ | DMF | 130 | 12 | 78 | [1] |

Reaction Pathway: Pd-Catalyzed C-H Activation

Double Ullmann Coupling Reaction

The Ullmann reaction provides a classic method for forming aryl-aryl bonds. Modern protocols utilize palladium catalysts for the double Ullmann coupling of 2,2'-diiodobiphenyls to construct the this compound skeleton. This method is effective for synthesizing a range of derivatives.[1][2]

Experimental Protocol: Pd-Catalyzed Double Ullmann Coupling [1][2]

-

In a sealed tube, combine the 2,2'-diiodobiphenyl (B1330377) derivative (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), and a suitable base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.0 equiv).

-

Add 2-butanone (B6335102) or DMF as the solvent.

-

Seal the tube and heat the mixture to 120-140 °C for 24-48 hours.

-

After cooling, work up the reaction mixture by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue via silica gel column chromatography to yield the pure this compound product.

Quantitative Data: Double Ullmann Coupling

| Starting Material (2,2'-Diiodobiphenyl) | Product | Catalyst | Solvent | Temp (°C) | Yield (%) | Ref |

| 2,2'-Diiodobiphenyl | This compound | Pd(OAc)₂ | 2-Butanone | 120 | 51 | [1] |

| 4,4'-Dimethoxy-2,2'-diiodobiphenyl | 2,10-Dimethoxythis compound | Pd(OAc)₂ | 2-Butanone | 120 | 45 | [1] |

| 5,5'-Dimethyl-2,2'-diiodobiphenyl | 3,11-Dimethylthis compound | Pd(OAc)₂ | 2-Butanone | 120 | 38 | [1] |

| 4,4',5,5'-Tetramethoxy-2,2'-diiodobiphenyl | 2,3,10,11-Tetramethoxythis compound | Pd(OAc)₂ | 2-Butanone | 120 | 35 | [1] |

Reaction Pathway: Double Ullmann Coupling

Double Suzuki Coupling Reaction

The Suzuki coupling is a powerful and versatile cross-coupling reaction. A double Suzuki coupling between a diiodobiphenyl and a diboronate reagent has been established as a reliable method for synthesizing this compound derivatives, often providing high yields.[1]

Experimental Protocol: Double Suzuki Coupling [1]

-

To a degassed solution of the diiodobiphenyl (1.0 equiv) and the corresponding diboronate reagent (1.0 equiv) in a solvent mixture like DME/water, add a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv).

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (3.0 equiv).

-

Heat the reaction mixture under an inert atmosphere (e.g., Argon) at reflux (around 80-90 °C) for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup, extracting the product with an appropriate organic solvent.

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

Quantitative Data: Double Suzuki Coupling

| Reactant A | Reactant B | Product | Catalyst | Yield (%) | Ref |

| 2,2'-Diiodo-5,5'-dimethoxybiphenyl | Biphenyl-2,2'-diboronic acid | 3,11-Dimethoxythis compound | Pd(PPh₃)₄ | 48 | [1] |

| 2,2'-Diiodobiphenyl | 5,5'-Dimethoxybiphenyl-2,2'-diboronic acid | 3,11-Dimethoxythis compound | Pd(PPh₃)₄ | 50 | [1] |

| 4,4'-Dimethoxy-2,2'-diiodobiphenyl | Biphenyl-2,2'-diboronic acid | 2,10-Dimethoxythis compound | Pd(dppf)Cl₂ | 53 | [1] |

Reaction Pathway: Double Suzuki Coupling

Diels-Alder Cycloaddition and Deoxygenation Protocol

This elegant strategy involves the [4+2] cycloaddition of a highly strained planar diyne, such as dibenzocyclooctadienediyne, with a diene like furan (B31954).[3] The resulting endoxide intermediate is then deoxygenated to form the this compound core.[3] This method has been instrumental in creating various benzo-fused and functionalized tetraphenylenes.[1][3]

Experimental Protocol: Cycloaddition-Deoxygenation [2][3]

-

Cycloaddition: In a reaction flask, dissolve the strained planar diyne (e.g., 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene) in a large excess of furan, which acts as both the diene and the solvent.

-

Heat the mixture at reflux for several hours until the starting diyne is consumed (monitored by TLC).

-

Remove the excess furan under reduced pressure to obtain the crude endoxide adduct.

-

Deoxygenation: Dissolve the crude endoxide in a dry, inert solvent such as THF.

-

Prepare a low-valent titanium reagent in a separate flask by reacting TiCl₄ with a reducing agent like Zn dust or LiAlH₄ in THF under an inert atmosphere.

-

Add the solution of the endoxide to the freshly prepared low-valent titanium reagent at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction for several hours until the deoxygenation is complete.

-

Quench the reaction carefully with aqueous K₂CO₃ or NH₄Cl solution.

-

Filter the mixture through Celite to remove titanium salts and perform a standard aqueous workup.

-

Purify the final product by column chromatography or recrystallization.

Quantitative Data: Diels-Alder Protocol

| Diyne Precursor | Diene | Product | Yield (%) | Ref |

| Dibenzocyclooctadienediyne | Furan | This compound | 50 | [3] |

| Dibromide precursor to diyne 30 | Furan | 1,16-Dimethoxythis compound | 80 | [2] |

| Dibenzocyclooctadienediyne | Tetraphenylcyclopentadienone | Octaphenylthis compound | 95 | [3] |

| Sulfoxide 45 | Diyne 19 | Adduct 46 | 14 | [3] |

Reaction Pathway: Diels-Alder Cycloaddition-Deoxygenation

Dimerization of Biphenylenes

This compound can be synthesized through the pyrolysis or metal-catalyzed dimerization of biphenylene (B1199973).[1] High-temperature pyrolysis can afford near-quantitative yields, while various transition metals, including nickel, rhodium, platinum, and palladium, can catalyze the dimerization under milder conditions by facilitating C-C bond cleavage and formation.[1]

Experimental Protocol: Metal-Catalyzed Dimerization of Biphenylene [1]

-

Place biphenylene and a transition metal catalyst (e.g., Pt(PEt₃)₃ or Pd(PEt₃)₃) in a reaction vessel under an inert atmosphere.

-

Heat the mixture to the required temperature (e.g., 120 °C).

-

Maintain the temperature for the specified reaction time.

-

After the reaction is complete, cool the vessel and dissolve the contents in a suitable solvent.

-

Purify the product using column chromatography to isolate this compound.

Quantitative Data: Dimerization of Biphenylenes

| Reactant | Method | Catalyst/Conditions | Product | Yield (%) | Ref |

| Biphenylene | Pyrolysis | 400 °C | This compound | 96 | [2] |

| Biphenylene | Dimerization | di-μ-chloro-bis(norbornadienerhodium) | This compound | 44 | [1] |

| Biphenylene | Dimerization | Pt(PEt₃)₃ | This compound | Catalytic | [1] |

| Biphenylene | Dimerization | Pd(PEt₃)₃ | This compound | Catalytic | [1] |

Logical Relationship: Dimerization of Biphenylene

References

Thermal Stability and Decomposition of Tetraphenylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetraphenylene (C₂₄H₁₆) is a unique polycyclic aromatic hydrocarbon consisting of four benzene (B151609) rings fused to a central eight-membered ring, forming a non-planar, saddle-shaped structure. This distinct conformation contributes to its interesting chiroptical and electronic properties, making it a subject of interest in materials science and supramolecular chemistry. A critical aspect of the practical application of any chemical compound is its thermal stability, which dictates its processing window and operational limits. Reports on the synthesis of this compound via pyrolysis of biphenylene (B1199973) at high temperatures (around 400°C) suggest its considerable thermal resilience. Thermal experiments have confirmed the high stability of its saddle-shaped geometry.[1] This guide aims to provide a detailed technical overview of the methods used to assess the thermal stability and decomposition of this compound.

Physicochemical Properties Indicative of Thermal Stability

The high melting and boiling points of this compound are strong indicators of its thermal stability. These properties, along with its molecular weight, are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₁₆ |

| Molar Mass | 304.39 g/mol |

| Melting Point | 232 to 235 °C (450 to 455 °F; 505 to 508 K) |

| Boiling Point | 577.6 °C (1,071.7 °F; 850.8 K) at 760 mmHg |

Table 1: Physicochemical properties of this compound.

Experimental Protocols for Thermal Analysis

A comprehensive understanding of the thermal stability and decomposition of this compound requires a suite of analytical techniques. The following sections detail the standard experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is fundamental for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 3-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, to study thermal decomposition, or in an oxidative atmosphere like air to study thermo-oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) is maintained.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Expected Data: The following table illustrates the type of quantitative data that would be obtained from a TGA experiment.

| Parameter | Description | Example Value (Hypothetical) |

| Tonset | Temperature at which significant mass loss begins. | ~ 400 °C |

| Td5 | Temperature at which 5% mass loss occurs. | ~ 420 °C |

| Td50 | Temperature at which 50% mass loss occurs. | ~ 550 °C |

| Tmax | Temperature of the maximum rate of decomposition (from DTG peak). | ~ 580 °C |

| Char Yield | Percentage of residual mass at the end of the experiment. | Varies with atmosphere |

Table 2: Example of quantitative data obtainable from TGA for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected thermal events.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: A very small amount of this compound (micrograms to low milligrams) is placed in a pyrolysis tube or on a filament.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C, 800 °C) in an inert atmosphere (helium).

-

GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

MS Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparison with spectral libraries.

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental analysis and a hypothetical thermal decomposition pathway for this compound.

Conclusion

This compound is a thermally robust molecule, as indicated by its high melting and boiling points and the conditions required for its synthesis. A detailed quantitative understanding of its thermal decomposition is crucial for its potential applications. This guide has outlined the standard analytical techniques—TGA, DSC, and Py-GC-MS—that are essential for a thorough investigation. While specific experimental data for unsubstituted this compound remains to be published, the methodologies and hypothetical data presented here provide a solid foundation for researchers and professionals in the field to conduct their own analyses and contribute to a more complete understanding of this fascinating molecule. Future work should focus on obtaining precise TGA and DSC data and identifying the specific decomposition products under various atmospheric conditions to fully elucidate its thermal degradation pathways.

References

An In-depth Technical Guide to the Early Studies on the Aromaticity of Tetrabenzocyclooctatetraene (Tetraphenylene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that elucidated the structure and electronic properties of tetrabenzocyclooctatetraene, a molecule more commonly known as tetraphenylene. Initial investigations into this fascinating saddle-shaped hydrocarbon were pivotal in understanding the nuances of aromaticity, particularly in strained, non-planar polycyclic systems. This document outlines the early synthetic methods, structural characterization, and the theoretical and experimental evidence that established the non-aromatic nature of its central eight-membered ring.

Early Synthesis of Tetrabenzocyclooctatetraene

The first successful synthesis of this compound was a landmark achievement reported by Rapson and coworkers in 1943.[1][2] This pioneering work provided the first tangible sample of the molecule, paving the way for subsequent structural and electronic analysis.

The original synthesis involved a copper-assisted coupling of a Grignard reagent derived from 2,2'-dibromobiphenyl.[1][2]

-

Step 1: Preparation of the Grignard Reagent: 2,2'-Dibromobiphenyl is reacted with magnesium turnings in a suitable ether solvent, such as diethyl ether or tetrahydrofuran, to form the corresponding bis-Grignard reagent.

-

Step 2: Copper-Catalyzed Coupling: Anhydrous copper(II) chloride is then added to the solution of the Grignard reagent. This induces an intramolecular coupling reaction, leading to the formation of the central eight-membered ring of this compound.

-

Step 3: Workup and Purification: The reaction mixture is quenched with an aqueous acid solution. The organic layer is then separated, dried, and the solvent is removed. The crude product is purified by recrystallization to yield this compound.

This early method, while successful, provided the target molecule in a modest 16% yield.[2]

Structural Elucidation and the Question of Aromaticity

A central question in the early studies of this compound was the conformation of its central eight-membered ring and, consequently, its aromatic character. Unlike its parent compound, cyclooctatetraene (B1213319) (COT), which can adopt a tub-shaped conformation to avoid anti-aromaticity, the fused benzene (B151609) rings in this compound introduce significant steric strain.[1][3]

Early structural studies were crucial in resolving the geometry of this compound. X-ray crystallography and later, more precise neutron diffraction studies, unequivocally demonstrated that the molecule adopts a non-planar, saddle-shaped (or tub-like) conformation.[1] This finding was a critical piece of evidence against any significant aromatic character in the central ring. A planar conformation, which would be necessary for cyclic π-electron delocalization, is energetically unfavorable due to the steric hindrance imposed by the fused benzene rings.[3]

| Parameter | Value | Method | Reference |

| Molecular Formula | C₂₄H₁₆ | - | [4] |

| Molecular Weight | 304.39 g/mol | - | - |

| Crystal System | Orthorhombic | X-ray Diffraction | [5] |

| Space Group | P2₁2₁2₁ | X-ray Diffraction | [5] |

| Central Ring Conformation | Saddle (Tub) | X-ray/Neutron Diffraction | [1] |

Table 1: Structural and Crystallographic Data for this compound.

Early nuclear magnetic resonance (NMR) spectroscopic studies provided further evidence for the non-aromatic nature of the central ring. In an aromatic system, the ring current effect leads to characteristic chemical shifts for protons inside and outside the ring. The ¹H NMR spectrum of this compound did not show evidence of a significant ring current in the central eight-membered ring, consistent with a non-planar structure with localized double bonds.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.8-7.5 | Multiplet |

Table 2: Approximate ¹H NMR Chemical Shift Data for this compound. Note: The exact chemical shifts can vary depending on the solvent and spectrometer frequency. The provided range is a general representation from early studies.

Electronic Structure and Aromaticity

The culmination of synthetic, structural, and spectroscopic data from early studies led to a clear understanding of the electronic structure of this compound's central ring.

The saddle-shaped geometry of this compound prevents the continuous overlap of p-orbitals around the central eight-membered ring.[1] This lack of cyclic conjugation means that the central ring does not satisfy the criteria for aromaticity (or anti-aromaticity). Instead, it behaves as a cyclic polyene with four isolated benzene rings fused to it. The benzene rings themselves, of course, retain their aromatic character.

In the parent cyclooctatetraene, two-electron reduction leads to a planar, 10π-electron aromatic dianion. It was therefore of great interest to study the dianion of this compound. However, due to the significant steric strain, complete planarization of the central ring is precluded.[3] Recent studies have shown that upon two-electron reduction, the this compound core undergoes a dramatic transformation.[3] A new carbon-carbon single bond forms across the eight-membered ring, resulting in a twisted bicyclic structure composed of two fused five-membered rings.[3] This demonstrates that the system finds an alternative pathway to relieve electronic repulsion and achieve a more stable electronic configuration without achieving classical aromaticity in a planar eight-membered ring.[3]

Conclusion

The early studies on tetrabenzocyclooctatetraene (this compound) were instrumental in defining the limits of aromaticity in polycyclic systems. The pioneering synthesis by Rapson and subsequent structural elucidations firmly established its non-planar, saddle-shaped geometry. This non-planarity, driven by the steric hindrance of the fused benzene rings, prevents the cyclic delocalization of π-electrons in the central eight-membered ring, rendering it non-aromatic. These foundational findings have had a lasting impact on our understanding of molecular structure and bonding and continue to inform the design of novel three-dimensional carbon-rich materials.

References

- 1. academic.oup.com [academic.oup.com]

- 2. BJOC - Synthesis of 2-substituted tetraphenylenes via transition-metal-catalyzed derivatization of this compound [beilstein-journals.org]

- 3. One vs. Two Electrons: Structural Surprises in this compound - ChemistryViews [chemistryviews.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis of this compound derivatives and their recent advances [ouci.dntb.gov.ua]

The Dawn of a Saddle-Shaped Molecule: The Discovery and First Synthesis of Tetraphenylene

A deep dive into the seminal 1943 synthesis of tetraphenylene (tetrabenzo[a,c,e,g]cyclooctatetraene), a cornerstone molecule in the field of non-planar polycyclic aromatic hydrocarbons. This whitepaper provides a detailed account of the first successful synthesis by Rapson, Shuttleworth, and van Niekerk, offering researchers and drug development professionals a thorough understanding of the foundational experimental protocols and characterization.

Introduction

This compound is a fascinating polycyclic aromatic hydrocarbon with the chemical formula C₂₄H₁₆. Composed of four benzene (B151609) rings fused to a central eight-membered ring, its non-planar, saddle-shaped conformation has been the subject of extensive research. This unique three-dimensional structure imparts chirality to many of its derivatives, making it a valuable scaffold in materials science, supramolecular chemistry, and asymmetric catalysis. This guide revisits the very beginning of this compound chemistry, focusing on its first reported synthesis in 1943.

The First Synthesis: A Copper-Catalyzed Grignard Coupling

The first successful synthesis of this compound was reported in 1943 by W. S. Rapson, R. G. Shuttleworth, and J. N. van Niekerk. Their approach was based on the copper-catalyzed coupling of a Grignard reagent derived from 2,2'-dibromobiphenyl (B83442). This seminal work laid the groundwork for all future explorations of this compound chemistry.

The overall synthetic pathway can be visualized as a two-step process: the formation of the Grignard reagent followed by an intramolecular coupling reaction to form the central eight-membered ring of this compound.

Caption: Logical workflow of the first synthesis of this compound.

Quantitative Data from the First Synthesis

The pioneering work of Rapson and his colleagues provided the first quantitative data for this compound. These values were crucial for the initial characterization and identification of this novel hydrocarbon.

| Parameter | Value |

| Starting Material | 2,2'-Dibromobiphenyl |

| Reagents | Magnesium, Copper(II) chloride |

| Solvent | Tetrahydrofuran (B95107) (THF) |

| Yield | 16% |

| Melting Point | 232 - 235 °C |

| Molecular Formula | C₂₄H₁₆ |

| Elemental Analysis | C, 94.7%; H, 5.3% (Calculated) |

| C, 94.5%; H, 5.5% (Found) |

Experimental Protocols

The following is a detailed description of the experimental protocol as reported in the 1943 publication by Rapson, Shuttleworth, and van Niekerk.

Materials and Methods

-

2,2'-Dibromobiphenyl: The starting material was prepared according to previously established methods.

-

Magnesium: Magnesium turnings were used for the Grignard reaction.

-

Copper(II) chloride: Anhydrous copper(II) chloride was used as the catalyst.

-

Solvent: Anhydrous tetrahydrofuran (THF) was used as the solvent for the Grignard reaction and the subsequent coupling.

Synthesis of the Grignard Reagent

A solution of 2,2'-dibromobiphenyl in anhydrous THF was added dropwise to a stirred suspension of magnesium turnings in anhydrous THF. The reaction was initiated with a crystal of iodine. The mixture was refluxed until the magnesium was consumed, resulting in the formation of the corresponding bis-Grignard reagent, 2,2'-bis(bromomagnesio)biphenyl.

Copper-Catalyzed Intramolecular Coupling

The freshly prepared Grignard solution was cooled and then treated with a suspension of anhydrous copper(II) chloride in anhydrous THF, added portionwise with vigorous stirring. The reaction mixture was then refluxed for several hours.

Work-up and Purification

After cooling, the reaction mixture was hydrolyzed with dilute acid. The organic layer was separated, and the aqueous layer was extracted with a suitable organic solvent. The combined organic extracts were washed, dried, and the solvent was evaporated. The crude product was then purified by recrystallization from a suitable solvent to yield pure this compound.

Conclusion

The first synthesis of this compound in 1943 by Rapson, Shuttleworth, and van Niekerk was a landmark achievement in organic chemistry. Their copper-catalyzed Grignard coupling method, though modest in yield by modern standards, opened the door to a new class of non-planar aromatic molecules. This foundational work has inspired decades of research into the synthesis, properties, and applications of this compound and its derivatives, a field that continues to be of great interest to researchers in academia and industry.

A Technical Guide to the Theoretical Geometry of Tetraphenylene

Abstract: Tetraphenylene, or tetrabenzo[a,c,e,g]cyclooctatetraene, is a foundational molecule in supramolecular chemistry, materials science, and asymmetric catalysis. Its unique, non-planar, saddle-shaped geometry arises from the electronic demands of its central eight-membered ring, leading to a structure with significant thermal stability and inherent chirality when appropriately substituted.[1] This technical guide provides an in-depth analysis of the theoretical studies that have elucidated the geometry, conformational dynamics, and electronic structure of this compound. It summarizes key quantitative data, details the computational methodologies employed in its study, and presents logical workflows for its theoretical investigation.

Ground State Geometry of this compound

The most profound feature of this compound is its rigid, saddle-shaped (D2d symmetry) conformation.[1][2] Theoretical studies consistently show that this non-planar geometry is a direct consequence of avoiding the anti-aromatic character that a planar 8π-electron cyclooctatetraene (B1213319) (COT) core would exhibit. This distortion into a tub-like shape allows the molecule to escape the destabilizing effects predicted by Hückel's rule for 4n π-electron systems, resulting in an energetically favorable and highly stable structure.[2]

The diagram below illustrates the logical relationship between the electronic structure of the central ring and the resulting molecular geometry.

Quantitative Geometric Data

Computational chemistry, particularly Density Functional Theory (DFT), provides precise data on the molecule's geometry. While exact values vary slightly with the chosen functional and basis set, a general consensus exists. The following table summarizes representative bond lengths and angles, which are typically in good agreement with experimental X-ray diffraction data.[3][4][5]

| Parameter | Description | Typical Calculated Value (Å or °) |

| Bond Lengths (Å) | ||

| C-C (Internal) | Bonds within the central 8-membered ring | ~1.48 - 1.50 |

| C=C (Internal) | Double bonds within the central 8-membered ring | ~1.35 - 1.37 |

| C-C (Benzene) | Aromatic bonds in the fused phenyl rings | ~1.39 - 1.41 |

| C-C (Fusion) | Bonds shared between phenyl and central rings | ~1.42 - 1.44 |

| Key Angles (°) | ||

| Dihedral Angle (Benzene) | Angle between the mean planes of adjacent phenyl rings | ~50° - 55° |

Note: These are generalized values. Specific calculations using methods like B3LYP/6-31G(d) are required for precise figures for derivatives or specific conformational states.[6][7]

Conformational Dynamics and Stability

The saddle-shaped geometry of this compound is exceptionally stable. Theoretical calculations have quantified the energy barrier for the inversion of this saddle, a process that would require passing through a high-energy planar transition state.

| Molecule | Inversion Energy Barrier (kcal/mol) | Reference |

| This compound | ~80.6 | [8] |

| Aza-analogs | ~31 - 40 |

This high barrier confirms that the saddle conformation is locked at room temperature, making it a suitable scaffold for applications requiring rigid molecular frameworks, such as in asymmetric catalysis.[8]

Structural Response to Electron Uptake

Theoretical and experimental studies have explored the geometric response of this compound to the stepwise addition of electrons, revealing fascinating structural transformations.

-

Monoanion Radical : The addition of a single electron results in a slight flattening of the saddle-shaped core. The overall D2d symmetry is reduced, causing a small asymmetric distortion, but the saddle geometry is largely retained.[9]

-

Dianion : The addition of a second electron induces a dramatic structural rearrangement. To accommodate the increased electronic repulsion and achieve a more stable electronic state, a new C-C bond forms across the central eight-membered ring. This transforms the core into a twisted structure containing two fused five-membered rings.[9]

| Species | Key Geometric Feature | Dihedral Angle (q) |

| Neutral (TBCOT) | Stable saddle shape | ~52° - 55° |

| Monoanion (TBCOT•⁻) | Slightly flattened, asymmetrically distorted saddle | ~48.6°[9] |

| Dianion (TBCOT²⁻) | Twisted, C-C bond formation, bicyclic core | ~40.7°[9] |

The workflow for investigating these reduced species combines synthesis, experimental characterization, and computational validation.

Experimental Protocols: Computational Methodology

Theoretical studies on this compound geometry are predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for balancing computational cost and accuracy.

Standard Computational Protocol:

-

Structure Definition : An initial 3D structure of the this compound molecule is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization : The energy of the initial structure is minimized to find the most stable conformation.

-

Frequency Calculation : This step is crucial to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies.

-

Property Calculation : Once the optimized geometry is confirmed, single-point energy calculations are performed to determine various electronic properties.

-

Aromaticity : Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are calculated to quantify the aromatic character of the different rings.

-

Electronic Spectra : Time-Dependent DFT (TD-DFT) is used to predict UV-vis absorption spectra.

-

Charge Distribution : Natural Bond Orbital (NBO) or Mulliken population analysis is used to determine the charge distribution across the molecule.

-

The following diagram outlines this standard computational workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. periodicodimineralogia.it [periodicodimineralogia.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijcps.org [ijcps.org]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

- 11. Computational Study of Tetrahedral Fullerenes Containing Fused Pentagon-Triples - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Saddle: A Technical Guide to the Non-Planar Structure of Tetraphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the non-planar, saddle-shaped structure of tetraphenylene, a fascinating molecule with significant implications in materials science and supramolecular chemistry. This document details the synthesis, structural parameters, and experimental protocols for the characterization of this compound, offering a comprehensive resource for professionals in related fields.

Introduction: The Unique Architecture of this compound

This compound, also known as tetrabenzo[a,c,e,g]cyclooctatetraene, is a polycyclic aromatic hydrocarbon composed of four benzene (B151609) rings ortho-annulated to a central eight-membered ring.[1][2] Unlike the planar cyclooctatetraene (B1213319) dianion, this compound adopts a rigid, non-planar saddle-shaped conformation.[3][4][5] This distinct three-dimensional geometry is a consequence of the steric hindrance between the fused benzene rings, which prevents the central cyclooctatetraene (COT) core from adopting a planar structure.[5] The two opposite pairs of benzene rings are oriented alternately above and below the mean plane of the molecule, resulting in a C2 symmetric structure.[6] This inherent non-planarity imparts unique chiroptical and electronic properties to this compound and its derivatives, making them attractive building blocks for advanced materials, including hole transport materials, and as scaffolds in supramolecular chemistry.[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the palladium-catalyzed homo-coupling of 2,2'-diiodobiphenyl (B1330377) being a common and effective method. Other approaches include the cycloaddition-deoxygenation protocol and the coupling of organozinc intermediates.[6][8]

Palladium-Catalyzed Homo-coupling of 2,2'-Diiodobiphenyl

A prevalent method for synthesizing this compound involves the intramolecular palladium-catalyzed C-H functionalization of 2,2'-diiodobiphenyl. This reaction proceeds via a double Ullmann-type coupling.

Experimental Protocol:

A detailed experimental procedure for this synthesis is as follows:

-

Materials: 2,2'-diiodobiphenyl, Palladium(II) acetate (B1210297) (Pd(OAc)₂), Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 2,2'-diiodobiphenyl in DMF, add Pd(OAc)₂ and NaHCO₃.

-

The reaction mixture is heated under an inert atmosphere for an extended period (e.g., 36 hours) at a temperature of around 403 K.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Structural Characterization: Unveiling the Saddle

The definitive determination of this compound's non-planar structure is accomplished through single-crystal X-ray diffraction. Computational methods, such as Density Functional Theory (DFT), are also employed to predict and analyze its geometric parameters.[3][5]

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the saddle-shaped conformation of the molecule.

Experimental Protocol:

A typical experimental protocol for the single-crystal X-ray diffraction analysis of this compound is outlined below:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solvent such as chloroform (B151607) or by vapor diffusion.

-

Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer. X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific radiation source (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected by rotating the crystal.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Quantitative Structural Data

The structural parameters of this compound, as determined by experimental and computational methods, are summarized in the following tables. These values provide a quantitative description of its unique non-planar geometry.

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

| C1-C2 | 1.395 | 1.398 |

| C1-C6 | 1.393 | 1.396 |

| C2-C3 | 1.389 | 1.391 |

| C3-C4 | 1.391 | 1.393 |

| C4-C5 | 1.394 | 1.397 |

| C5-C6 | 1.392 | 1.394 |

| C1-C1' | 1.498 | 1.501 |

| Angle | Experimental Bond Angle (°) ** | Calculated Bond Angle (°) ** |

| C2-C1-C6 | 119.8 | 119.9 |

| C1-C2-C3 | 120.1 | 120.0 |

| C2-C3-C4 | 120.2 | 120.1 |

| C3-C4-C5 | 119.9 | 119.9 |

| C4-C5-C6 | 120.0 | 120.0 |

| C1-C6-C5 | 119.9 | 120.0 |

| C2-C1-C1' | 120.5 | 120.4 |

| C6-C1-C1' | 119.7 | 119.7 |

| Dihedral Angle | Experimental Value (°) ** | Calculated Value (°) ** |

| C6-C1-C1'-C2' | 55.4 | 55.2 |

| C2-C1-C1'-C6' | -55.4 | -55.2 |

Note: The presented experimental and calculated values are representative and may vary slightly depending on the specific crystallographic study and computational method employed.

Visualizing the Workflow and Structure

To better illustrate the processes and relationships involved in the study of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound via Pd-catalyzed coupling.

Caption: Experimental workflow for the structural characterization of this compound.

Caption: Logical relationship of factors determining this compound's structure.

Conclusion

The non-planar, saddle-shaped structure of this compound is a well-established feature, rigorously confirmed by experimental techniques, most notably single-crystal X-ray diffraction, and supported by computational studies. Its unique three-dimensional architecture, arising from the steric constraints of its fused aromatic rings, endows it with properties that are of significant interest in the development of novel materials and supramolecular assemblies. This guide provides a foundational understanding of the synthesis, characterization, and key structural parameters of this remarkable molecule, serving as a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 2-substituted tetraphenylenes via transition-metal-catalyzed derivatization of this compound [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One vs. Two Electrons: Structural Surprises in this compound - ChemistryViews [chemistryviews.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Regioselective late-stage functionalization of tetraphenylenes: rapid construction of double helical architectures and potential hole transport materi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07803A [pubs.rsc.org]

- 8. Synthesis of biphenylenes and tetraphenylenes using copper-catalyzed coupling of arylzinc intermediates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Chiral Properties of Tetraphenylene Derivatives: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth exploration of the chiral properties of tetraphenylene derivatives. This document details the synthesis, chiroptical characteristics, and potential applications of these unique saddle-shaped molecules, with a focus on quantitative data and experimental methodologies.

This compound and its derivatives possess a unique, nonplanar, saddle-shaped geometry, which is the root of their inherent chirality when appropriately substituted.[1] This structural rigidity and chirality make them promising candidates for a wide range of applications, including asymmetric catalysis, the development of liquid crystalline materials, molecular devices, and organic light-emitting diodes.[2] The distinct three-dimensional arrangement of the four phenyl rings creates a chiral scaffold that has garnered significant interest in the scientific community.[1][2]

Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure this compound derivatives is crucial for their application in chiral recognition and asymmetric catalysis. Researchers have developed several strategies to obtain these chiral molecules, broadly categorized into two main approaches: resolution of racemic mixtures and asymmetric synthesis.

Resolution of Racemic Mixtures

A common method for obtaining enantiopure tetraphenylenes involves the separation of a racemic mixture. This can be achieved by derivatizing the racemic this compound with a chiral auxiliary to form diastereomers, which can then be separated by conventional chromatographic techniques. Subsequent removal of the chiral auxiliary yields the enantiomerically pure tetraphenylenes.

For instance, racemic 1,8,9,16-tetrahydroxythis compound has been successfully resolved by conversion into its tetra-(S)-camphorsulfonate esters. The resulting diastereomers are separated by chromatography, followed by deprotection to afford the enantiopure tetrahydroxythis compound.[2]

Asymmetric Synthesis

More recently, efforts have been directed towards the development of asymmetric synthetic routes that directly produce enantiomerically enriched this compound derivatives. These methods often employ chiral catalysts or auxiliaries to control the stereochemistry of the key bond-forming reactions.

One notable example is the Rh(I)-catalyzed chemo-, regio-, and enantioselective intermolecular cross-[2+2+2] cycloaddition of teraryl diynes with dimethyl acetylenedicarboxylate, which has been used to synthesize highly strained, enantioenriched o,m,o,p-tetraphenylenes with enantiomeric excesses (ee) of up to 98%.[3][4] Another approach involves a palladium-catalyzed atroposelective three-component coupling reaction to construct saddle-shaped aza-analogs of this compound with up to 96% ee.[5]

Chiroptical Properties

The chirality of this compound derivatives gives rise to distinct chiroptical properties, which can be investigated using techniques such as circular dichroism (CD) spectroscopy. The CD spectra of these molecules provide valuable information about their absolute configuration and conformational preferences.

Chiral tetraphenylethylene (B103901) (TPE) bimacrocycles have been shown to exhibit remarkably strong and repeatable CD signals, with values exceeding 7000 mdeg.[6][7] These intense signals are attributed to the formation of superhelices in the crystalline state through self-inclusion.[6][7] Furthermore, these molecules can also exhibit strong circularly polarized luminescence (CPL), with absolute glum values reaching up to 6.2 × 10⁻².[6][7]

The chiroptical properties of this compound derivatives are highly dependent on their substitution pattern and the surrounding environment. For instance, the CD signals of some polymeric systems based on polyphenylenes are strongly influenced by solvent-induced aggregation.[8]

Quantitative Data on Chiral this compound Derivatives

The following table summarizes key quantitative data for selected chiral this compound derivatives and related compounds, as reported in the literature.

| Derivative/System | Property | Value | Reference(s) |

| Enantioenriched o,m,o,p-Tetraphenylenes | Enantiomeric Excess (ee) | Up to 98% | [3][4] |

| Saddle-shaped Aza Analog of this compound | Enantiomeric Excess (ee) | Up to 96% | [5] |

| Chiral Tetraphenylethylene Bimacrocycles | Circular Dichroism (CD) Signal | > 7000 mdeg | [6][7] |

| Chiral Tetraphenylethylene Bimacrocycles | Luminescence Dissymmetry Factor (glum) | Up to 6.2 × 10⁻² | [6][7] |

| Asymmetric Diels-Alder Adducts | Enantiomeric Excess (ee) | Up to >99% | [9] |

| Asymmetric Darzens Reaction Products | Enantiomeric Excess (ee) | Up to 99% | [10] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of chiral this compound derivatives. Below are outlines of key experimental methodologies.

General Procedure for Rh(I)-Catalyzed [2+2+2] Cycloaddition

This protocol describes a general method for the asymmetric synthesis of enantioenriched o,m,o,p-tetraphenylenes.[3][4]

Detailed Steps:

-

Reactant Preparation: In a glovebox, a solution of the teraryl diyne, dimethyl acetylenedicarboxylate, and the chiral Rh(I) catalyst in a suitable solvent (e.g., toluene) is prepared in a sealed tube.

-

Reaction: The reaction mixture is heated at a specific temperature for a designated period.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

-

Analysis: The structure of the product is confirmed by NMR spectroscopy and high-resolution mass spectrometry. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a key technique for characterizing the chiroptical properties of these molecules.[11]

Detailed Steps:

-

Sample Preparation: A solution of the enantiomerically pure this compound derivative is prepared in a spectroscopic grade solvent at a known concentration.

-

Instrumentation: The CD spectrum is recorded on a commercial CD spectrometer.

-

Data Acquisition: The spectrum is typically recorded over a wavelength range that covers the electronic transitions of the molecule.

-

Data Processing: The raw data (in millidegrees) is often converted to molar circular dichroism (Δε) for comparison between different compounds.

Applications in Drug Development and Asymmetric Catalysis

The unique chiral scaffold of this compound derivatives makes them highly attractive for applications in drug discovery and asymmetric catalysis. Chiral ligands based on the this compound framework have been successfully employed in a variety of asymmetric transformations, including the Darzens reaction, affording products with high enantioselectivities.[10] The rigid conformation of the this compound backbone can create a well-defined chiral environment around a metal center, leading to effective stereocontrol in catalytic reactions.[12]

In the context of drug development, the ability to synthesize and isolate single enantiomers of drug candidates is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The development of novel chiral ligands and catalysts based on the this compound scaffold can contribute to the efficient synthesis of enantiomerically pure active pharmaceutical ingredients.

Conclusion

This compound derivatives represent a fascinating class of chiral molecules with a unique three-dimensional structure. Significant progress has been made in the synthesis of enantiomerically pure tetraphenylenes through both resolution techniques and, more recently, asymmetric synthesis. Their distinct chiroptical properties have been characterized, and their potential as chiral ligands in asymmetric catalysis has been demonstrated. Future research in this area is expected to further expand the library of chiral this compound derivatives and unlock their full potential in various fields, from materials science to medicinal chemistry.

References

- 1. Regioselective late-stage functionalization of tetraphenylenes: rapid construction of double helical architectures and potential hole transport materi ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07803A [pubs.rsc.org]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Highly enhanced chiroptical effect from self-inclusion helical nanocrystals of tetraphenylethylene bimacrocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Highly enhanced chiroptical effect from self-inclusion helical nanocrystals of tetraphenylethylene bimacrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxytetraphenylenes as Chiral Ligands: Application to Asymmetric Darzens Reaction of Diazoacetamide with Aldehydes [organic-chemistry.org]

- 11. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

The Chemistry of Tetraphenylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylene, a fascinating saddle-shaped polycyclic aromatic hydrocarbon, has garnered significant attention in the fields of materials science and catalysis due to its unique three-dimensional structure and electronic properties. Comprising a central eight-membered ring fused to four benzene (B151609) rings, its non-planar geometry imparts chirality and influences its molecular packing and photophysical characteristics. This technical guide provides a comprehensive review of this compound chemistry, focusing on its synthesis, key quantitative data, and potential applications, with a particular emphasis on its underexplored role in drug development.

Core Synthetic Strategies

The construction of the this compound scaffold has been approached through several elegant synthetic strategies. The primary methods include the Diels-Alder reaction, the Scholl reaction, and various transition metal-catalyzed cross-coupling reactions.

Diels-Alder Cycloaddition Route

A prevalent method for synthesizing tetraphenylenes involves the [4+2] cycloaddition of a diene with a dienophile, followed by a deoxygenation or aromatization step. A key precursor for this route is a strained cyclooctadienediyne which reacts with furans to form an endoxide. Subsequent deoxygenation with a low-valent titanium reagent yields the this compound core.[1] This versatile protocol allows for the synthesis of various substituted tetraphenylenes.

Scholl Reaction

The Scholl reaction provides a direct method for the intramolecular arylation of polycyclic aromatic hydrocarbons, leading to the formation of new carbon-carbon bonds. In the context of this compound synthesis, appropriately substituted quaterphenyl (B1678625) precursors can undergo intramolecular cyclodehydrogenation to afford the this compound framework.[1] This reaction is typically promoted by a combination of a Lewis acid and an oxidizing agent.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has heavily relied on palladium-catalyzed cross-coupling reactions for the formation of C-C bonds. The synthesis of tetraphenylenes and their derivatives has also benefited from these methodologies. One notable approach involves the palladium-catalyzed direct arylation and cyclization of o-iodobiaryls.[2][3] This method allows for the simultaneous formation of two aryl-aryl bonds in a single step. Oxygen often plays a crucial role in these reactions, with air sometimes being the most effective promoter.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of selected this compound derivatives, providing a comparative overview of the efficiency of different synthetic methods.

| Derivative | Synthetic Method | Key Reagents | Yield (%) | Reference |

| This compound | Palladium-catalyzed cyclization of o-iodobiphenyl | Pd(OAc)₂, NaHCO₃, DMF | 66 | [3] |

| 2,7,10,15-Tetramethylthis compound | Palladium-catalyzed cyclization of 2-iodo-4,4'-dimethylbiphenyl | Pd(OAc)₂, NaHCO₃, DMF | 72 | [3] |

| 2,7,10,15-Tetrafluorothis compound | Palladium-catalyzed cyclization of 2-iodo-4,4'-difluorobiphenyl | Pd(OAc)₂, NaHCO₃, DMF | 65 | [3] |

| 1,16-Dimethoxythis compound | Diels-Alder followed by deoxygenation | Diyne precursor, furan (B31954), low-valent titanium | 80 | [1] |

| 1,16-Dihydroxythis compound | Demethylation of 1,16-dimethoxythis compound | BBr₃ | 97 | [1] |

| Octamethylthis compound-2,7,10,15-tetraamine | Palladium-catalyzed cyclization of 2-iodo-3,3',5,5'-tetramethyl-4,4'-diaminobiphenyl | Pd(OAc)₂, NaHCO₃, DMF | 65 | [3] |

Experimental Protocols

General Procedure for Palladium-Catalyzed Cyclization of o-Iodobiaryls

To a solution of the respective o-iodobiaryl (0.4 mmol) in DMF (2 mL) in a sealed tube is added Pd(OAc)₂ (5 mol %) and NaHCO₃ (2.4 equiv). The reaction mixture is then heated at 130 °C for 36 hours under an air atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[3]

Synthesis of 1,16-Dihydroxythis compound via Diels-Alder Reaction

The synthesis of 1,16-dihydroxythis compound begins with the preparation of a suitable diyne precursor. This diyne is then subjected to a double Diels-Alder reaction with furan to form an endoxide intermediate. This intermediate is not isolated but is directly treated with a low-valent titanium reagent, prepared in situ from TiCl₄ and LiAlH₄, to effect deoxygenation and furnish 1,16-dimethoxythis compound in approximately 80% yield.[1] The final step involves the demethylation of the methoxy (B1213986) groups using boron tribromide (BBr₃) to yield 1,16-dihydroxythis compound in high yield (97%).[1] The racemic product can be resolved into its enantiomers through complexation with a chiral resolving agent.[4][5][6][7]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways to the this compound core.

Caption: Diels-Alder approach to 1,16-dihydroxythis compound.

Caption: Palladium-catalyzed synthesis of tetraphenylenes.

Applications in Drug Development: An Emerging Frontier

While the unique structural and chiral properties of tetraphenylenes have been leveraged in materials science and asymmetric catalysis, their potential in drug development remains a largely unexplored area. The rigid, three-dimensional scaffold of this compound offers a novel template for the design of bioactive molecules.

A search of the current literature reveals a notable scarcity of studies focused on the biological activities of this compound derivatives. While related compounds such as triphenylethylenes have been investigated for their anticancer and antiviral activities, direct evidence for the therapeutic potential of the this compound core is limited.[8] Similarly, while some terphenyl derivatives have shown promise as anticancer agents, these are structurally distinct from the fused ring system of this compound.[9]

The lack of extensive research in this area presents a significant opportunity for medicinal chemists and drug discovery professionals. The introduction of various functional groups onto the this compound skeleton could lead to novel compounds with interesting pharmacological profiles. Potential areas of investigation include:

-

Anticancer Agents: The rigid and complex structure of tetraphenylenes could allow for specific interactions with biological targets such as enzymes or receptors implicated in cancer.

-

Antiviral Therapeutics: The unique shape and potential for functionalization could be exploited to design molecules that interfere with viral replication processes.

-

Enzyme Inhibitors: The chiral nature of many this compound derivatives makes them attractive candidates for the development of stereoselective enzyme inhibitors.

Conclusion

The chemistry of this compound offers a rich field of study with well-established synthetic routes providing access to a diverse range of derivatives. The quantitative data available demonstrate the efficiency of these methods. While applications in materials science are progressing, the potential of tetraphenylenes in drug development is a nascent and exciting field. The unique structural features of this class of molecules provide a compelling starting point for the design of novel therapeutic agents, and further research in this area is strongly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed direct arylation and cyclization of o-iodobiaryls to a library of tetraphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, resolution, and applications of 1,16-dihydroxythis compound as a novel building block in molecular recognition and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Optical resolution of 1,16-dihydroxythis compound by chiral gold(iii) complexation and its applications as chiral ligands in asymmetric catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Terphenyllin Derivative CHNQD-00824 from the Marine Compound Library Induced DNA Damage as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

Tetraphenylene: A Technical Guide to Initial Applications

For Researchers, Scientists, and Drug Development Professionals